Synthesis and Characterization of 1-Benzyl-4-methylpiperazine Hydrochloride: A Technical Guide
Synthesis and Characterization of 1-Benzyl-4-methylpiperazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl), a derivative of benzylpiperazine.[1] This document details the chemical properties, a robust synthesis protocol, and in-depth characterization methods, including spectroscopic analysis. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for research and development purposes.
Chemical Properties and Identifiers
1-Benzyl-4-methylpiperazine hydrochloride is a piperazine compound that has been identified as a stimulant.[2] The hydrochloride salt is typically a white to off-white crystalline solid.[3]
| Property | Value | Reference |
| IUPAC Name | 1-Benzyl-4-methylpiperazine hydrochloride | |
| Synonyms | MBZP HCl, 1-methyl-4-(phenylmethyl)-piperazine, monohydrochloride | [4] |
| CAS Number | 374898-00-7 | [4] |
| Molecular Formula | C₁₂H₁₈N₂ · HCl | [4] |
| Molecular Weight | 226.75 g/mol | [3] |
| Appearance | White to light yellow or light brown powder | |
| Purity | ≥98% | [4] |
Synthesis of 1-Benzyl-4-methylpiperazine Hydrochloride
The primary route for the synthesis of 1-Benzyl-4-methylpiperazine hydrochloride involves the nucleophilic substitution reaction between 1-methylpiperazine and benzyl chloride. The resulting free base is then converted to its hydrochloride salt.
Reaction Scheme
Caption: Synthesis of 1-Benzyl-4-methylpiperazine Hydrochloride.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of similar piperazine derivatives.[5]
Materials:
-
1-Methylpiperazine
-
Benzyl chloride
-
99% Ethanol
-
Concentrated Hydrochloric Acid
-
Acetone (for washing)
-
Deionized water
Equipment:
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Three-neck round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer with heating mantle
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Ice bath
-
Büchner funnel and flask
-
Vacuum pump
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1-methylpiperazine (1.0 eq) in 99% ethanol.
-
Addition of Benzyl Chloride: While stirring the solution, add benzyl chloride (1.0 eq), dissolved in a small amount of 99% ethanol, dropwise through the dropping funnel at room temperature.
-
Reaction: Heat the reaction mixture to 65°C and maintain this temperature for 1-2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to 0°C in an ice bath to induce precipitation of the product.[6]
-
Acidification: Slowly add concentrated hydrochloric acid to the cooled mixture to precipitate the hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified 1-Benzyl-4-methylpiperazine hydrochloride under vacuum to obtain the final product.
Characterization of 1-Benzyl-4-methylpiperazine Hydrochloride
The structure and purity of the synthesized 1-Benzyl-4-methylpiperazine hydrochloride can be confirmed using various analytical techniques.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted chemical shifts for 1-Benzyl-4-methylpiperazine hydrochloride. Actual experimental values may vary.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Phenyl-H | 7.25-7.40 | Multiplet | 5H, aromatic protons |
| Benzyl-CH₂ | 3.50 | Singlet | 2H, -CH₂-Ph |
| Piperazine-H | 2.40-2.60 | Multiplet | 8H, piperazine ring protons |
| Methyl-H | 2.25 | Singlet | 3H, -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Phenyl C (quaternary) | ~138 | C-Ar |
| Phenyl C-H | ~129 | CH-Ar |
| Phenyl C-H | ~128 | CH-Ar |
| Phenyl C-H | ~127 | CH-Ar |
| Benzyl-CH₂ | ~63 | -CH₂-Ph |
| Piperazine C | ~53 | -CH₂-N |
| Piperazine C | ~53 | -CH₂-N |
| Methyl C | ~46 | -CH₃ |
3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2800-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1000-1250 |
3.1.3. Mass Spectrometry (MS)
The mass spectrum of the free base, 1-Benzyl-4-methylpiperazine, is expected to show a molecular ion peak [M]⁺ at m/z 190. Key fragmentation patterns would likely involve the cleavage of the benzyl group, resulting in a prominent peak at m/z 91 (tropylium ion), which is often the base peak for benzyl-substituted compounds. Other fragments corresponding to the piperazine ring would also be observed. A commercial supplier offers GC-MS data for the hydrochloride salt.[4]
Experimental Workflow for Characterization
Caption: Experimental workflow for the characterization.
Conclusion
This technical guide outlines a detailed and reproducible methodology for the synthesis and characterization of 1-Benzyl-4-methylpiperazine hydrochloride. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and application of this compound. The use of structured data tables and visual workflows aims to enhance the clarity and usability of the presented information.
References
- 1. 1-Benzyl-4-methylpiperazine hydrochloride | 374898-00-7 [amp.chemicalbook.com]
- 2. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum [chemicalbook.com]
- 4. 1-Benzyl-4-methylpiperazine hydrochloride | 374898-00-7 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
